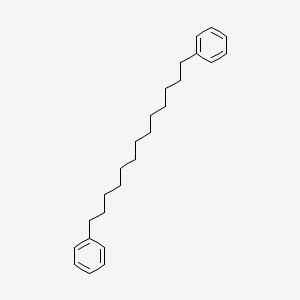
1,13-Diphenyltridecane
Description
1,13-Diphenyltridecane is a hydrocarbon compound characterized by a linear tridecane chain (13 carbons) with phenyl groups attached at both terminal positions (1 and 13). It is commercially available through suppliers like BuGuCh & Partners, which highlight its industrial relevance in chemical synthesis and material science .
Properties
CAS No. |
61549-39-1 |
|---|---|
Molecular Formula |
C25H36 |
Molecular Weight |
336.6 g/mol |
IUPAC Name |
13-phenyltridecylbenzene |
InChI |
InChI=1S/C25H36/c1(2-4-6-8-12-18-24-20-14-10-15-21-24)3-5-7-9-13-19-25-22-16-11-17-23-25/h10-11,14-17,20-23H,1-9,12-13,18-19H2 |
InChI Key |
NWYMAGSOWFLYKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCCCCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,13-Diphenyltridecane can be synthesized through a multi-step process involving the formation of the tridecane backbone followed by the introduction of phenyl groups. One common method involves the reaction of 1,13-dibromotridecane with phenylmagnesium bromide (Grignard reagent) under anhydrous conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1,13-Diphenyltridecane can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form more saturated hydrocarbons.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like bromine or nitric acid under controlled conditions.
Major Products Formed:
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
1,13-Diphenyltridecane has several applications in scientific research:
Chemistry: Used as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a heat transfer fluid in high-temperature applications due to its thermal stability.
Mechanism of Action
The mechanism of action of 1,13-diphenyltridecane involves its interaction with molecular targets and pathways. The phenyl groups can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, influencing membrane fluidity and permeability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Phenyltridecane
2-Phenyltridecane (CAS 4534-53-6) shares a similar backbone but differs in phenyl group placement (position 2 vs. 1,13). This positional isomerism reduces molecular symmetry, likely lowering its melting point compared to 1,13-Diphenyltridecane. The compound is listed in chemical registries but lacks detailed application studies in the provided evidence .
Polyamide Derivatives: PA13O vs. PA9T/PA46
1,13-Tridecanediamine, a derivative of this compound, is polymerized with diphenyl ether dicarboxylic acid to form PA13O. This makes PA13O a viable heat-resistant engineering plastic .
Functionalized Derivatives: 4,7,10-Trioxa-1,13-tridecanediamine (TDD)
TDD (CAS 4246-51-9) replaces methylene groups in this compound with ether linkages and adds terminal amines. This structural modification enhances polarity, enabling applications in biomedical research (anti-inflammatory, anti-viral studies) . In contrast, this compound’s non-polar nature limits its biological utility but favors hydrophobic material applications.
Key Research Findings and Industrial Relevance
- Structural Impact on Properties : Terminal phenyl groups in this compound enhance symmetry and thermal stability compared to internal isomers like 2-Phenyltridecane .
- Polymer Performance : PA13O’s mechanical equivalence to PA9T/PA46 underscores the utility of long-chain diamines in high-performance plastics .
- Functional Versatility : Derivatives like TDD demonstrate how modifying the core structure expands application scope into biomedicine .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


